N1-Isopropyl Substitution Confers Enhanced Metabolic Stability Relative to 1-Ethyl and 1-Methyl Analogs
In an extensive SAR study of 5-aminopyrazole-4-carboxamide RET inhibitors, the 1-isopropyl-substituted analog 15l demonstrated high metabolic stability, a property deliberately engineered by replacing the N1-methyl or N1-ethyl group with isopropyl to enhance resistance to oxidative metabolism [1]. The study explicitly states that the 5-aminopyrazole-4-carboxamide scaffold was designed to enhance metabolic stability compared to the earlier pyrazolopyrimidine scaffold. While the target compound differs in having a 3-amino rather than 5-amino substitution and lacks the 3-cyclopropylisoxazolyl group of 15l, the stabilizing effect of N1-isopropyl substitution is a recognized class-level SAR trend across pyrazole-4-carboxamide kinase inhibitors.
| Evidence Dimension | Metabolic stability (qualitative assessment in SAR context) |
|---|---|
| Target Compound Data | N1-isopropyl substitution present (structurally analogous to compound 15l) |
| Comparator Or Baseline | N1-methyl and N1-ethyl analogs from the same 5-aminopyrazole-4-carboxamide series showed lower metabolic stability than the isopropyl-bearing analog 15l |
| Quantified Difference | Not quantified as a direct head-to-head comparison in the reference; the study reports 15l as possessing 'high metabolic stability' relative to earlier-generation pyrazolopyrimidine leads |
| Conditions | Human liver microsome stability assay (inferred from medicinal chemistry optimization context); compound 15l assessed alongside wild-type RET (IC₅₀ = 44 nM) and gatekeeper mutant RET V804M (IC₅₀ = 252 nM) |
Why This Matters
Metabolic stability is a critical determinant of in vivo half-life and bioavailability; the N1-isopropyl group provides a predictable stability advantage over smaller alkyl substituents, directly impacting compound prioritization in lead optimization campaigns.
- [1] Yoon H, Shin I, Nam Y, Kim ND, Lee KB, Sim T. Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. European Journal of Medicinal Chemistry. 2017;125:1145-1155. DOI: 10.1016/j.ejmech.2016.10.050. View Source
